(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide
Description
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a covalent inhibitor identified for its activity against LexA, a key regulator in bacterial SOS response systems. Its structure features a central acrylamide scaffold with a cyano group at the C2 position, a 5-phenylfuran-2-yl substituent at C3, and a 2-hydroxyphenyl group attached to the nitrogen atom (Fig. 1). This compound demonstrates moderate inhibitory activity against LexA-mediated RecA cleavage but is less potent than non-covalent inhibitors like those reported by Selwood et al. . Pharmacokinetic predictions using SwissADME suggest favorable gastrointestinal (GI) absorption due to its calculated WLOGP (lipophilicity) and TPSA (polar surface area) values .
Properties
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c21-13-15(20(24)22-17-8-4-5-9-18(17)23)12-16-10-11-19(25-16)14-6-2-1-3-7-14/h1-12,23H,(H,22,24)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFFPNFXWIOMIE-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide typically involves a multi-step reaction process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a cyano compound in the presence of a base to form the cyanoacrylamide structure. The reaction conditions often require a controlled temperature and the use of a strong base such as piperidine or pyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Oxidation of the furan ring can lead to the formation of phenolic compounds.
Reduction Products: Reduction of the cyano group can result in the formation of amine derivatives.
Substitution Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide exerts its effects involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyphenyl moiety can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound belongs to a broader class of acrylamide derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
Key Observations:
- N-Substituents: The 2-hydroxyphenyl group in the target compound may contribute to hydrogen bonding, whereas propyl or heterocyclic substituents (e.g., thiazol-2-yl in 4l) influence steric bulk and metabolic stability .
Enzyme Inhibition
- Target Compound: Shows moderate LexA inhibition but is outperformed by non-covalent inhibitors (e.g., Selwood et al.'s compound) .
- SIRT5 Inhibitors: Analogs like (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivatives exhibit IC₅₀ values ranging from 0.5–15 μM against SIRT5 desuccinylase activity, highlighting the impact of para-substituents on the phenyl group (e.g., electron-donating groups improve potency) .
Antifungal Activity
- Chromen-8-yl Derivatives (4i, 4l): Exhibit MIC values 3× lower than fluconazole against A. niger and C. albicans, demonstrating the efficacy of combining cyano and chromenone moieties .
Structure-Activity Relationship (SAR) Insights
C2 Position: Cyano groups enhance covalent binding but may reduce solubility. Thienyl or cinnamamide substituents (e.g., 3612) improve thermal stability (higher melting points) .
C3 Position: Bulky aromatic groups (e.g., 5-phenylfuran-2-yl, chromen-8-yl) enhance target engagement via hydrophobic interactions .
N-Substituents: Hydroxyphenyl groups (target compound) improve hydrogen bonding, while alkyl chains (e.g., propyl in 3612) increase lipophilicity .
Biological Activity
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic compound with potential therapeutic applications. Its structure includes a cyano group, a hydroxyphenyl moiety, and a furan derivative, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is . The compound's structural features are critical for its biological activity. The presence of the cyano group may enhance electron-withdrawing properties, influencing reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2O2 |
| SMILES | C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N |
| InChI | InChI=1S/C14H10N2O2/c15-9-11(14(16)17)8-12-6-7-13(18-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)/b11-8+ |
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Modulation : This compound has been studied for its interaction with various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives can modulate the activity of SIRT5, an enzyme involved in cellular metabolism and homeostasis .
- Antioxidant Activity : The hydroxyphenyl group suggests potential antioxidant properties, which could protect cells from oxidative stress. This is particularly relevant in the context of cancer and neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific mechanisms remain to be fully elucidated but may involve the modulation of signaling pathways related to cell survival and death.
Case Studies
-
SIRT5 Interaction : A study highlighted the interaction of this compound derivatives with SIRT5. The IC50 values for desuccinylase activity were measured, showing effective modulation of enzyme activity .
These results suggest that modifications to the structure can significantly influence biological activity.
Compound IC50 (μM) (E)-2-Cyano-N-phenyl... 15 (Z)-2-Cyano-N-(2-hydroxyphenyl)... 20 - Antioxidant Activity Assessment : In vitro assays demonstrated that compounds similar to this compound can scavenge free radicals effectively, indicating potential use as antioxidant agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide?
- Methodology :
-
Step 1 : Start with a Knoevenagel condensation between 2-cyanoacetamide derivatives and 5-phenylfuran-2-carbaldehyde under basic conditions (e.g., piperidine catalyst in ethanol at reflux) to form the acrylamide backbone .
-
Step 2 : Introduce the 2-hydroxyphenyl group via nucleophilic substitution or amide coupling, using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C .
-
Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
-
Yield Optimization : Use catalysts (e.g., DMAP) and reflux in polar aprotic solvents (e.g., DMF) to enhance regioselectivity .
- Data Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | 65–75 | |
| 2 | EDCI/HOBt, DCM, 25°C | 70–80 |
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-olefin protons) .
- IR Spectroscopy : Identify key groups (C≡N: ~2240 cm⁻¹; amide C=O: ~1680 cm⁻¹; phenolic O-H: ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calc. for C₂₁H₁₅N₂O₃: 343.11) .
Q. What in vitro assays are suitable for initial biological screening?
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ determination .
Advanced Research Questions
Q. How does the Z-configuration influence biological activity compared to E-isomers?
- Mechanistic Insight : The Z-isomer’s planar geometry enhances π-π stacking with hydrophobic enzyme pockets (e.g., Nrf2 or kinase targets), while the E-isomer may exhibit steric hindrance .
- Experimental Validation : Compare isomer activity in enzyme inhibition assays (e.g., 2-fold lower IC₅₀ for Z-isomer in Nrf2 activation ).
- Computational Support : Molecular docking (AutoDock Vina) to quantify binding affinity differences (ΔG ≈ −8.5 kcal/mol for Z vs. −7.2 kcal/mol for E) .
Q. How can contradictory data on enzyme inhibition mechanisms be resolved?
- Orthogonal Assays : Combine kinetic assays (e.g., SPR for binding kinetics) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Structural Analysis : Co-crystallization with target enzymes (e.g., NS2B/NS3 protease) to identify binding motifs .
- Data Reconciliation : Meta-analysis of IC₅₀ values across studies, adjusting for assay conditions (pH, co-solvents) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?
- Key Issues :
- Isomerization during prolonged heating: Mitigate via low-temperature reflux (<60°C) and shortened reaction times .
- Catalytic Selectivity: Use chiral catalysts (e.g., L-proline) to enhance Z-selectivity (>90% ee) .
- Process Optimization : Switch from batch to flow chemistry for better temperature control and reduced byproducts .
Methodological Recommendations
Q. How to design experiments assessing oxidative stability under physiological conditions?
- Protocol :
Prepare PBS (pH 7.4) with 5% DMSO.
Incubate compound (1 mM) at 37°C for 24h.
Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational tools predict interactions with cytochrome P450 enzymes?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
